

# Advanced Technical Guide: Non-Proteinogenic Amino Acids with Terminal Alkene Side Chains

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## Compound of Interest

Compound Name: *4-(But-3-en-1-yl)piperidine-4-carboxylic acid*

Cat. No.: *B13542109*

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## Introduction: The Olefinic Toolkit

Terminal alkene amino acids represent a versatile class of non-proteinogenic building blocks characterized by a side chain terminating in a vinyl group (

). Unlike their proteogenic counterparts, these residues introduce a reactive "handle" that is chemically orthogonal to the native cellular milieu (amines, thiols, carboxyls) under specific conditions.

Their utility is bifurcated into two primary domains:

- **Structural Constraint (Peptide Stapling):** Utilizing Ring-Closing Metathesis (RCM) to covalently lock peptides into bioactive  $\alpha$ -helical conformations.
- **Bioorthogonal Ligation:** Serving as handles for photo-induced thiol-ene click chemistry or inverse electron-demand Diels-Alder (IEDDA) reactions (albeit with distinct kinetic profiles compared to strained alkenes).

## Structural Diversity and Nomenclature

The efficacy of these amino acids depends heavily on side-chain length and stereochemistry at the

-carbon.

### Key Terminal Alkene Amino Acids

Common Name	Abbreviation	Structure Description	Primary Application
L-Allylglycine	Hag / Agl	Glycine with allyl side chain	RCM, Thiol-ene labeling
L-Vinylglycine	Vyg	Glycine with vinyl side chain	Mechanism-based enzyme inhibition
(S)-4-Pentenylalanine		-methyl, -pentenyl	i, i+4 Stapling (Helix stabilization)
(R)-4-Pentenylalanine		-methyl, -pentenyl (inverted)	Stapling (less common geometry)
(R)-7-Octenylalanine		-methyl, -octenyl	i, i+7 Stapling (Helix stabilization)
(S)-7-Octenylalanine		-methyl, -octenyl (inverted)	Stapling (less common geometry)
-4-Pentenoyl-Lys	Pwl / PenK	Lysine with pentenoyl amide	Genetic Code Expansion (GCE)

“

*Technical Note: The*

-methyl group in

and

is critical for helix nucleation. It restricts the backbone dihedral angles (

) to regions favorable for

-helix formation (the Thorpe-Ingold effect), pre-organizing the peptide for stapling.

## Synthesis and Acquisition

While simple variants like Fmoc-Allylglycine are commercially ubiquitous, the specialized "stapling" amino acids (

) often require asymmetric synthesis to ensure high enantiopurity (

ee), which is vital for preventing helix disruption.

## Asymmetric Synthesis via Ni(II) Schiff Base Complex

The industry-standard route utilizes the Belokon method, employing a chiral auxiliary.

- **Auxiliary Formation:** Condensation of (S)-BPB [(S)-2-[N-(N'-benzylpropyl)amino]benzophenone] with Glycine or Alanine in the presence of Ni(II) ions forms a planar, chiral Ni(II)-complex.
- **Asymmetric Alkylation:**
  - The complex is treated with a base (KOH or NaH) and an electrophile (e.g., 5-bromo-1-pentene for
  - )

- Stereocontrol: The bulky chiral auxiliary blocks one face of the enolate, forcing the alkyl halide to approach from the opposite side. This yields the (S)-quaternary center for alanine derivatives.
- Note: To obtain the (R)-isomer (e.g.,  
  
), one typically uses the (R)-BPB auxiliary or manipulates the order of alkylation (methyl vs. alkenyl).
- Hydrolysis: Acidic hydrolysis releases the free amino acid and recycles the chiral auxiliary.
- Protection: Standard Fmoc-protection (  
  
) yields the SPPS-ready building block.

## Application I: Peptide Stapling (Ring-Closing Metathesis)

The most transformative application of terminal alkene NPAAAs is the synthesis of "Stapled Peptides." By incorporating two alkene-bearing residues at specific intervals and treating them with a Grubbs catalyst, a hydrocarbon brace is formed.<sup>[1]</sup>

### Design Rules

- i, i+4 Staple: Spans one helical turn. Uses  
  
at position  
  
and  
  
at position  
  
.
- i, i+7 Staple: Spans two helical turns. Uses  
  
at position  
  
and

at position

.

o Why

? The longer side chain and inverted stereochemistry are required to bridge the larger gap without distorting the helix geometry.

## Experimental Protocol: On-Resin Ring-Closing Metathesis (RCM)

Reagents:

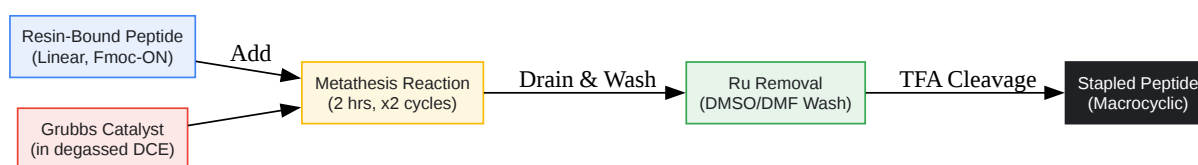
- Catalyst: Grubbs I (cheaper, robust) or Grubbs II (faster, more active).
- Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for higher boiling point if heating is needed).
- Environment: Strictly anhydrous and oxygen-free (Degassed solvents).

Step-by-Step Methodology:

- Peptide Assembly: Synthesize the full peptide on Rink Amide resin using standard Fmoc-SPPS. Do not cleave the N-terminal Fmoc group yet (keeps the N-terminus protected during RCM).
- Equilibration: Wash resin  
with dry, degassed DCE.
- Catalyst Addition: Dissolve Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride (Grubbs I) in degassed DCE to a concentration of ~10 mM. Add to resin (approx. 20 mol% relative to peptide).<sup>[2]</sup>
- Reaction: Agitate under  
atmosphere for 2 hours at room temperature.

- Optimization: For difficult sequences, heat to 40°C or use microwave irradiation (50°C, 15 min).
- Refresh: Drain and repeat Step 3 & 4 with fresh catalyst solution to ensure completion.
- Washing: Wash resin  
with DCE, then  
with DCM.
  - Metal Scavenging (Optional but recommended): Wash with a solution of DMSO or imidazole in DMF to coordinate and remove residual Ruthenium.
- Cleavage: Proceed with N-terminal Fmoc deprotection and standard TFA cleavage.

## Diagram: RCM Workflow



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Caption: Workflow for on-resin Ring-Closing Metathesis (RCM) to generate hydrocarbon-stapled peptides.

## Application II: Genetic Code Expansion (GCE)

Incorporating terminal alkenes into proteins in vivo allows for site-specific modification of large proteins that cannot be synthesized chemically.

### The Pyrrolysine System

The Pyrrolysine tRNA synthetase (PyIRS) and its cognate tRNA (

) from *Methanosarcina barkeri* or *Methanosarcina mazei* are the gold standards. They are orthogonal in *E. coli* and mammalian cells.

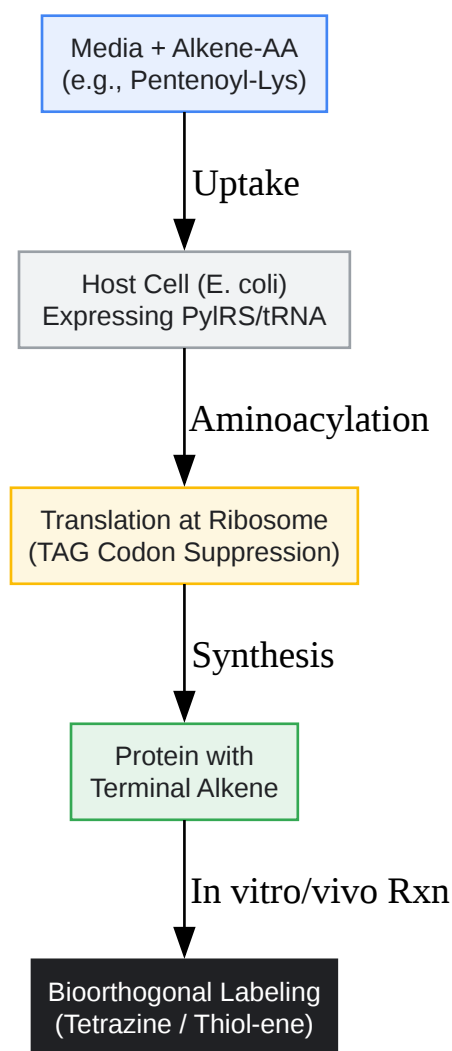
Target Amino Acid:

-4-pentenoyl-L-lysine (and similar analogs). Mechanism: The PylRS active site has a large hydrophobic pocket that accommodates the bulky aliphatic chain of pyrrolysine. It readily accepts lysine analogs with terminal alkene or alkyne chains.

## Experimental Workflow for GCE

- Plasmid Design:
  - Plasmid A: Contains the gene of interest (POI) with an amber stop codon (TAG) at the desired site.
  - Plasmid B: Encodes the evolved PylRS and
- Expression: Transform *E. coli* (e.g., BL21) with both plasmids.
- Induction: Grow cells to  
  
• Add the non-canonical amino acid (e.g., 1 mM  
-4-pentenoyl-lysine) to the media. Induce protein expression (IPTG/Arabinose).
- Harvest: The machinery suppresses the TAG codon, inserting the alkene-lysine.
- Labeling: The purified protein now displays a terminal alkene for downstream conjugation.

## Diagram: Genetic Incorporation Cycle



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Caption: Genetic incorporation of alkene-bearing amino acids via the PylRS/tRNA orthogonal pair.

## Bioorthogonal Reactivity Profiles

It is critical to distinguish the reactivity of terminal alkenes from strained alkenes (like Trans-Cyclooctene, TCO).

## Reaction Kinetics Comparison

Terminal alkenes are significantly slower in iEDDA reactions compared to strained rings due to the lack of ring strain release. However, they are highly effective for radical-mediated thiol-ene clicking.

Reaction Type	Reactant Pair	Rate Constant ( )	Conditions	Notes
iEDDA	Terminal Alkene + Tetrazine		Aqueous/Physiological	Very slow. Requires high concentrations or long times.
iEDDA	TCO + Tetrazine		Aqueous/Physiological	Gold Standard for speed.
Thiol-Ene	Terminal Alkene + Thiol	Fast (Radical)	UV Light (365 nm)	"Photo-click". Spatiotemporal control.
Metathesis	Terminal Alkene + Grubbs	N/A (Catalytic)	Organic/Surface	Not bioorthogonal in vivo (toxicity).

#### Strategic Insight:

- Use Terminal Alkenes (AllylGly, PentenylAla) for: Peptide stapling (RCM), photo-patterning hydrogels (thiol-ene), or metabolic labeling where the small size of the alkene is less perturbing than a bulky TCO group, provided you can use harsh labeling conditions or long incubation.
- Use Strained Alkenes (TCO-Lysine) for: Rapid in vivo imaging or pulse-chase experiments where speed is paramount.

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